molecular formula C13H13BrN2O3S2 B2835423 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903039-75-7

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2835423
CAS No.: 1903039-75-7
M. Wt: 389.28
InChI Key: HTXFCXNNPNDPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a bromine atom, a pyridine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and thiophene sulfonyl intermediates. These intermediates are then coupled with the pyridine ring through a series of reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene sulfonyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene sulfonyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • 3-Bromo-2-((1-(furan-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
  • 3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)oxy)pyridine

Uniqueness

3-Bromo-2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its specific substitution pattern and the presence of the thiophene sulfonyl group. This unique structure can confer specific properties, such as increased binding affinity to certain molecular targets or enhanced stability under specific conditions.

Properties

IUPAC Name

3-bromo-2-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S2/c14-11-3-1-6-15-13(11)19-10-5-7-16(9-10)21(17,18)12-4-2-8-20-12/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXFCXNNPNDPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.